

# What is 1-Methylguanosine-d3 and its chemical structure?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                      |
|----------------|----------------------|
| Compound Name: | 1-Methylguanosine-d3 |
| Cat. No.:      | B12371165            |

[Get Quote](#)

## An In-depth Technical Guide to 1-Methylguanosine-d3

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**1-Methylguanosine-d3** is the deuterium-labeled form of 1-methylguanosine (m1G), a naturally occurring modified nucleoside found in transfer RNA (tRNA).<sup>[1]</sup> Due to its isotopic labeling, **1-Methylguanosine-d3** serves as an invaluable tool in analytical chemistry, primarily as an internal standard for the precise quantification of its unlabeled counterpart, 1-methylguanosine, in biological samples using mass spectrometry.<sup>[1][2]</sup> 1-methylguanosine itself is a molecule of significant biological interest; it is a product of RNA degradation and has been identified as a potential tumor marker.<sup>[1][3][4]</sup> Its presence in tRNA is critical for maintaining translational fidelity by preventing frameshift errors during protein synthesis.<sup>[5]</sup> This guide provides a comprehensive overview of **1-Methylguanosine-d3**, including its chemical structure, the biological role of its parent compound, and its application in quantitative analytical workflows.

## Chemical Structure and Properties

**1-Methylguanosine-d3** is structurally identical to 1-methylguanosine, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methyl group attached to the nitrogen at position 1 (N1) of the guanine base.<sup>[1]</sup> This substitution results in a predictable mass shift, which is the basis for its use as an internal standard in mass spectrometry. The

parent molecule, 1-methylguanosine, is derived from guanosine by the addition of a methyl group, which results in a fixed positive charge on the purine ring.[5]

## Chemical Structure of 1-Methylguanosine-d3

Chemical Structure of 1-Methylguanosine-d3



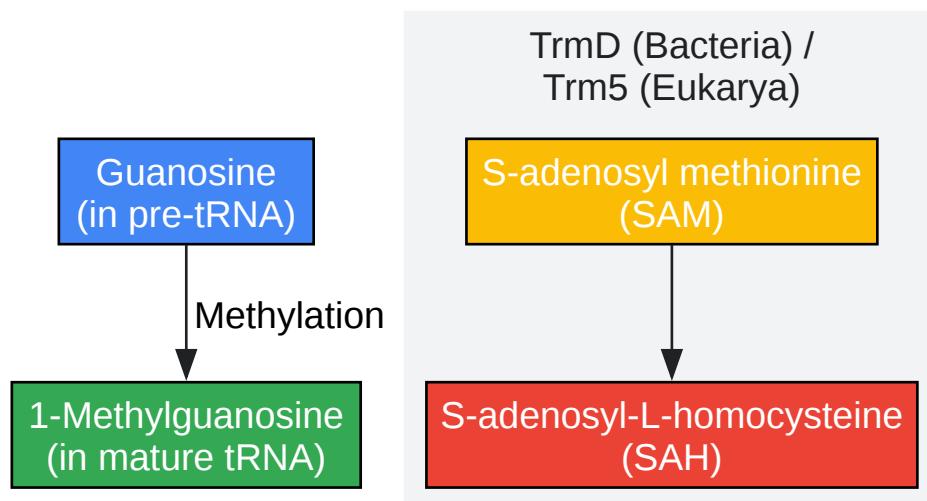
[Click to download full resolution via product page](#)

Caption: Chemical structure highlighting the deuterated methyl group.

## Physicochemical Properties

The key physicochemical properties of 1-methylguanosine and its deuterated analog are summarized below. The molecular weight is slightly higher for the deuterated version due to the greater mass of deuterium compared to hydrogen.

| Property                 | 1-Methylguanosine                                             | 1-Methylguanosine-d3                                                         | Data Source |
|--------------------------|---------------------------------------------------------------|------------------------------------------------------------------------------|-------------|
| Chemical Formula         | C <sub>11</sub> H <sub>15</sub> N <sub>5</sub> O <sub>5</sub> | C <sub>11</sub> H <sub>12</sub> D <sub>3</sub> N <sub>5</sub> O <sub>5</sub> | [2][6]      |
| Average Molecular Weight | 297.27 g/mol                                                  | ~300.3 g/mol                                                                 | [2][6]      |
| Monoisotopic Mass        | 297.1073 Da                                                   | ~300.1261 Da                                                                 | [7][8]      |
| Synonyms                 | N1-Methylguanosine, m1G                                       | N1-Methylguanosine-d3                                                        | [1][5]      |
| CAS Number               | 2140-65-0                                                     | Not specified                                                                | [6]         |
| Physical Description     | Solid                                                         | Solid                                                                        | [2][7]      |


## Biological Context of 1-Methylguanosine

Understanding the biological role of the parent compound, 1-methylguanosine (m1G), is crucial for appreciating the applications of its deuterated analog.

## Biosynthesis and Function in tRNA

1-methylguanosine is a post-transcriptional modification found in various types of RNA, most notably in transfer RNA (tRNA).<sup>[9]</sup>

- Biosynthesis: The methylation of guanosine at the N1 position is catalyzed by a class of enzymes known as tRNA methyltransferases. In bacteria, this enzyme is TrmD, while in archaea and eukaryotes, the orthologous enzyme is Trm5.<sup>[5]</sup> These enzymes utilize S-adenosyl methionine (SAM) as the methyl donor, which is converted to S-adenosyl-L-homocysteine (SAH) in the process.<sup>[5]</sup>



[Click to download full resolution via product page](#)

Caption: Biosynthesis pathway of 1-methylguanosine (m1G).

- Function: The most studied role of m1G is at position 37 of tRNA, immediately adjacent to the 3' end of the anticodon.<sup>[5][10]</sup> The presence of the bulky, positively charged m1G modification is critical for stabilizing the codon-anticodon interaction within the ribosome. This stabilization helps to maintain the correct reading frame during protein synthesis, thereby

preventing frameshift errors.[5][9] Loss of this modification can lead to a significant reduction in protein output and decreased cell viability.[5]

## Association with Disease

As a product of RNA turnover, modified nucleosides like 1-methylguanosine are excreted in urine. Elevated levels of urinary 1-methylguanosine have been investigated as a potential non-invasive biomarker for certain types of cancer.[1][3][4] This makes the accurate quantification of m1G in biological fluids a key area of clinical research.

## Application of 1-Methylguanosine-d3 in Quantitative Analysis

The primary application of **1-Methylguanosine-d3** is as an internal standard (IS) for quantitative analysis of 1-methylguanosine by liquid chromatography-mass spectrometry (LC-MS).[1][2] Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest, but are distinguishable by their mass.[1][11]

## Principle of Stable Isotope Dilution

The use of **1-Methylguanosine-d3** relies on the principle of stable isotope dilution. A known quantity of the deuterated standard is spiked into a biological sample (e.g., urine, plasma, or digested RNA) before any sample processing steps. Because the labeled standard and the endogenous analyte behave almost identically during extraction, purification, and chromatography, any sample loss will affect both compounds equally.

In the mass spectrometer, the instrument can differentiate between the analyte (m1G) and the internal standard (m1G-d3) based on their different mass-to-charge ratios (m/z). The concentration of the endogenous m1G is then calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. This method corrects for variability in sample preparation and matrix effects, leading to high precision and accuracy.

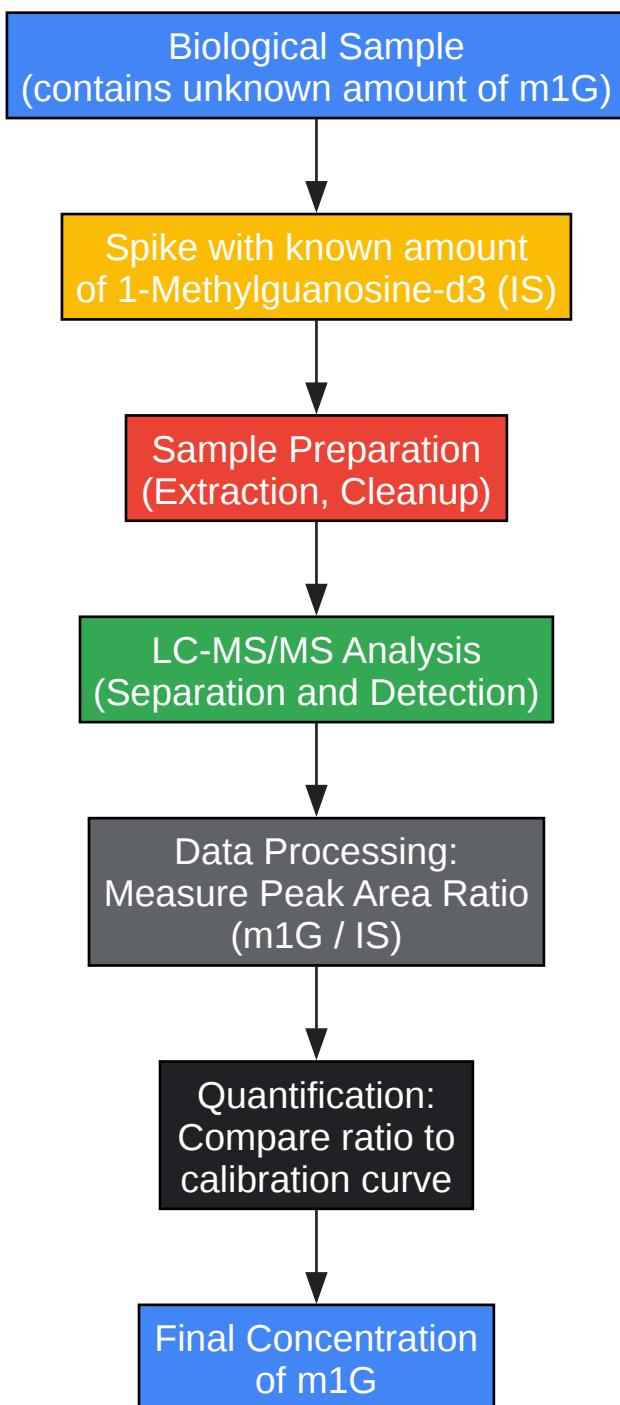
## Experimental Protocols

While specific protocols must be optimized for the matrix and instrumentation used, the following provides a generalized workflow for the quantification of 1-methylguanosine in a

biological sample using **1-Methylguanosine-d3** as an internal standard. This protocol is based on common methodologies for nucleoside analysis by LC-MS/MS.[8][12][13]

## Sample Preparation and Extraction

- Sample Collection: Collect biological samples (e.g., urine, cell culture media).
- Spiking Internal Standard: Add a known concentration of **1-Methylguanosine-d3** to each sample, standard, and quality control (QC).
- Protein Precipitation/Extraction (if necessary): For samples like plasma, add a solvent such as acetonitrile or methanol to precipitate proteins. Centrifuge to pellet the precipitate.
- Supernatant Transfer: Transfer the supernatant containing the nucleosides to a new tube.
- Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.


## Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

- Chromatographic Separation:
  - Column: A reverse-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used.[8][13] An example is an XSelect HSS T3 column.[12]
  - Mobile Phase A: 0.1% formic acid in water.[12]
  - Mobile Phase B: 0.1% formic acid in acetonitrile.[12]
  - Gradient: A gradient elution is employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analytes.
- Mass Spectrometry Detection:
  - Ionization: Electrospray ionization (ESI) in positive mode is used.

- Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For 1-methylguanosine, a common transition is the precursor ion  $[M+H]^+$  to the product ion corresponding to the 1-methylguanine base (e.g., m/z 298.1 → 166.1).[8] For **1-Methylguanosine-d3**, the transition would be m/z 301.1 → 169.1.

## Data Analysis Workflow

The overall workflow from sample to result is a multi-step process that relies on the internal standard for accurate quantification.



[Click to download full resolution via product page](#)

Caption: LC-MS quantification workflow using an internal standard.

## Conclusion

**1-Methylguanosine-d3** is a critical analytical reagent for researchers in biochemistry, drug development, and clinical diagnostics. Its utility as an internal standard enables the highly accurate and precise quantification of 1-methylguanosine, a modified nucleoside with important roles in RNA function and potential as a disease biomarker. The methodologies described in this guide provide a framework for its application in robust analytical workflows, facilitating further research into the epitranscriptome and its connection to human health.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Showing Compound 1-Methylguanosine (FDB022690) - FooDB [foodb.ca]
- 5. N1-Methylguanosine - Wikipedia [en.wikipedia.org]
- 6. akif2.tara.tsukuba.ac.jp [akif2.tara.tsukuba.ac.jp]
- 7. 1-Methylguanosine | C11H15N5O5 | CID 96373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Modomics - A Database of RNA Modifications [genesilico.pl]
- 9. Review on the synthesis and function of 1-methylguanosine on transfer RNAs [swxzz.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Liquid chromatography–mass spectrometry for measuring deoxythioguanosine in DNA from thiopurine-treated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [What is 1-Methylguanosine-d3 and its chemical structure?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12371165#what-is-1-methylguanosine-d3-and-its-chemical-structure>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)